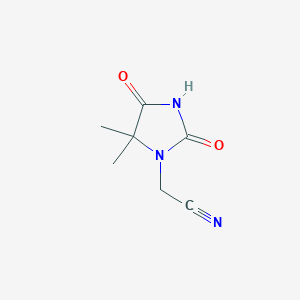![molecular formula C12H15NO4S B1454239 4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid CAS No. 1098391-16-2](/img/structure/B1454239.png)
4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid
Overview
Description
“4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The compound’s IUPAC name is 4-[(1-pyrrolidinylsulfonyl)methyl]benzoic acid . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid” is characterized by a pyrrolidine ring. This saturated scaffold is of great interest due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . The InChI code for this compound is 1S/C12H15NO4S/c14-12(15)11-5-3-10(4-6-11)9-18(16,17)13-7-1-2-8-13/h3-6H,1-2,7-9H2,(H,14,15) .
Scientific Research Applications
Crystal Structure and Theoretical Studies
4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid and its derivatives have been studied for their crystal structures. For instance, Krishnan et al. (2021) investigated the crystal structure of a related compound, providing insights into its molecular geometry and intermolecular interactions (Krishnan, Kaliyaperumal, Marimuthu, & Velusamy, 2021). Similarly, the work by Chesna et al. (2017) on a co-crystal structure involving benzoic acid and a pyrrolidine derivative offers valuable information about non-centrosymmetric co-crystallization and hydrogen-bonded networks (Chesna, Cox, Basso, & Benedict, 2017).
Supramolecular Chemistry and Liquid Crystals
The compound's derivatives play a significant role in supramolecular chemistry, especially in the formation of liquid crystals. Naoum et al. (2010) explored how hydrogen-bonding interactions between non-mesomorphic compounds, including derivatives of benzoic acid, can induce supramolecular liquid crystal phases (Naoum, Fahmi, & Almllal, 2010).
Synthetic Chemistry and Pharmaceutical Intermediates
Several studies focus on the synthesis of derivatives and their potential as intermediates in pharmaceutical applications. Zhang et al. (2018) detailed a synthetic method for a compound closely related to 4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid, highlighting its importance as an intermediate in anticancer drug development (Zhang, Cao, Xu, & Wang, 2018).
Organocatalysis
Organocatalytic applications of derivatives of 4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid have been researched. Syu, Kao, and Lin (2010) utilized a related pyrrolidine sulfone compound as an organocatalyst in a Michael reaction, demonstrating the compound's utility in asymmetric synthesis (Syu, Kao, & Lin, 2010).
Photophysical Properties
The derivatives of 4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid also have interesting photophysical properties. Sivakumar et al. (2011) investigated lanthanide-based coordination polymers assembled from derivatives, highlighting their luminescence efficiencies and photophysical characteristics (Sivakumar, Reddy, Cowley, & Butorac, 2011).
properties
IUPAC Name |
4-(pyrrolidin-1-ylsulfonylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c14-12(15)11-5-3-10(4-6-11)9-18(16,17)13-7-1-2-8-13/h3-6H,1-2,7-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXKCOPMMZAIMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(4-Chlorophenyl)methyl]pentanedioic acid](/img/structure/B1454165.png)








